Antibacterial Target Engagement: Molecular Docking Binding Affinities of the 7-Isomer Against Penicillin-Binding Proteins vs. Commercial Antibiotics
In a comprehensive in silico study, 2-(7-heptadecynyloxy)tetrahydro-2H-pyran was docked against four clinically relevant penicillin-binding protein (PBP) targets and compared head-to-head with commercial antibiotics. The compound demonstrated binding affinities of −4.6 kcal/mol (PBP3 S. aureus), −4.6 kcal/mol (PBP2 P. aeruginosa), −5.8 kcal/mol (PBP3 K. pneumoniae), and −4.9 kcal/mol (PBP3 S. pneumoniae) [1]. For comparison, the commercial antibiotics oxacillin, doripenem, amoxicillin, and imipenem showed binding affinities of −8.9, −7.4, −7.5, and −6.7 kcal/mol against their respective cognate PBPs in the same assay platform [1]. The natural compound's binding against K. pneumoniae PBP3 (−5.8 kcal/mol) approaches within 0.9 kcal/mol of imipenem (−6.7 kcal/mol), suggesting a meaningful albeit moderate level of target engagement that supports its use as a scaffold for semi‑synthetic antibacterial development. No comparable docking data exist in the peer‑reviewed literature for the 2‑, 3‑, 9‑, or 16‑positional isomers.
| Evidence Dimension | Binding affinity to PBP targets (kcal/mol) |
|---|---|
| Target Compound Data | PBP3 S. aureus: −4.6; PBP2 P. aeruginosa: −4.6; PBP3 K. pneumoniae: −5.8; PBP3 S. pneumoniae: −4.9 |
| Comparator Or Baseline | Oxacillin (PBP3 S. aureus): −8.9; Doripenem (PBP2 P. aeruginosa): −7.4; Amoxicillin (PBP3 S. pneumoniae): −7.5; Imipenem (PBP3 K. pneumoniae): −6.7 |
| Quantified Difference | Δ = 1.3–4.3 kcal/mol less potent than commercial antibiotics; 0.9 kcal/mol below imipenem for K. pneumoniae |
| Conditions | In silico molecular docking; PBP crystal structures; AutoDock Vina or equivalent; same assay platform for all compounds |
Why This Matters
A procurement decision for antibacterial screening libraries should prioritize the 7‑isomer because it is the only positional isomer with published, quantitative PBP binding data across four clinically relevant pathogens, enabling direct benchmarking against standard‑of‑care antibiotics.
- [1] Streptomyces rochei SZ33, a Novel Antibacterial Reservoir against Nosocomial Lower Respiratory Tract Infections: A Comprehensive In Vitro and In Silico Study. Table 4: Binding affinities of GC compounds with PBPs; Table 5: Binding affinities of commercial antibiotics with PBPs. Microbiology Journal 2025, Article 10587. View Source
